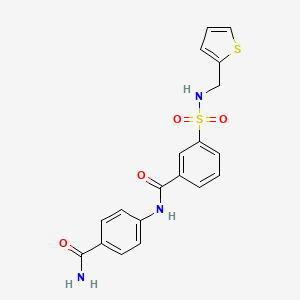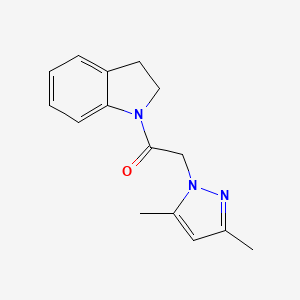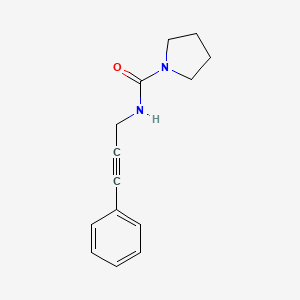
N-(4-carbamoylphenyl)-3-(thiophen-2-ylmethylsulfamoyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-carbamoylphenyl)-3-(thiophen-2-ylmethylsulfamoyl)benzamide, also known as compound 25, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields of research.
Wissenschaftliche Forschungsanwendungen
Compound 25 has been found to have potential applications in various fields of research, including cancer treatment, neuroprotection, and anti-inflammatory therapy. In cancer treatment, N-(4-carbamoylphenyl)-3-(thiophen-2-ylmethylsulfamoyl)benzamide 25 has been shown to inhibit the growth of cancer cells and induce apoptosis. In neuroprotection, it has been found to protect neurons from oxidative stress and prevent neurodegeneration. In anti-inflammatory therapy, it has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
Wirkmechanismus
The mechanism of action of N-(4-carbamoylphenyl)-3-(thiophen-2-ylmethylsulfamoyl)benzamide 25 involves the inhibition of various enzymes and signaling pathways that are involved in cancer cell growth, neurodegeneration, and inflammation. It has been found to inhibit the activity of histone deacetylases (HDACs), which play a crucial role in the regulation of gene expression. It also inhibits the activity of cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
Compound 25 has been found to have various biochemical and physiological effects, including the induction of apoptosis, inhibition of cancer cell growth, neuroprotection, and anti-inflammatory effects. It has also been shown to modulate the expression of various genes and proteins that are involved in these processes.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-(4-carbamoylphenyl)-3-(thiophen-2-ylmethylsulfamoyl)benzamide 25 in lab experiments is its potential to target multiple pathways and processes involved in cancer, neurodegeneration, and inflammation. This makes it a promising candidate for developing new therapies in these fields. However, one of the limitations of using this compound 25 is its low solubility in water, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on N-(4-carbamoylphenyl)-3-(thiophen-2-ylmethylsulfamoyl)benzamide 25. One area of research is the development of more efficient synthesis methods that can yield higher yields of the this compound. Another area of research is the investigation of the potential of this compound 25 as a therapeutic agent in various diseases, including cancer, neurodegeneration, and inflammation. Additionally, further studies are needed to understand the mechanism of action of this compound 25 and its effects on various pathways and processes in the body.
Synthesemethoden
The synthesis of N-(4-carbamoylphenyl)-3-(thiophen-2-ylmethylsulfamoyl)benzamide 25 involves a multi-step process that begins with the reaction of 4-aminobenzoic acid with thionyl chloride to yield 4-chlorobenzamide. The resulting this compound is then reacted with thiophene-2-carbaldehyde to form 4-(thiophen-2-ylmethyl)benzamide. The final step involves the reaction of the intermediate this compound with sulfamide to yield this compound 25.
Eigenschaften
IUPAC Name |
N-(4-carbamoylphenyl)-3-(thiophen-2-ylmethylsulfamoyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O4S2/c20-18(23)13-6-8-15(9-7-13)22-19(24)14-3-1-5-17(11-14)28(25,26)21-12-16-4-2-10-27-16/h1-11,21H,12H2,(H2,20,23)(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAKMUVSRDCHOPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)NCC2=CC=CS2)C(=O)NC3=CC=C(C=C3)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(4-Chloro-2-nitrophenyl)-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]methanone](/img/structure/B7645720.png)
![(4-Methoxy-3-nitrophenyl)-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]methanone](/img/structure/B7645723.png)
![1-[4-(4-Ethoxyphenoxy)phenyl]-3-(3-imidazol-1-ylpropyl)urea](/img/structure/B7645734.png)


![methyl (2R)-2-[(3-methylthiophen-2-yl)methylamino]propanoate](/img/structure/B7645758.png)


![4-[2-[(4-Chlorophenyl)methylsulfanyl]acetyl]-1,3-dihydroquinoxalin-2-one](/img/structure/B7645787.png)
![2-[4-(1,3-benzothiazol-2-ylmethyl)piperazin-1-yl]-N-phenylacetamide](/img/structure/B7645796.png)
![3-(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)-N-prop-2-enylpropanamide](/img/structure/B7645800.png)
![2-[5-(diethylsulfamoyl)-2-oxopyridin-1-yl]-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B7645801.png)
